molecular formula C21H26NO4+ B1231667 (S)-glaucine

(S)-glaucine

Cat. No.: B1231667
M. Wt: 356.4 g/mol
InChI Key: RUZIUYOSRDWYQF-HNNXBMFYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Aporphine (B1220529) and Isoquinoline (B145761) Alkaloid Research

(S)-Glaucine is a naturally occurring compound classified as an aporphine alkaloid. wikipedia.org Aporphine alkaloids represent the second-largest group of isoquinoline alkaloids, following benzylisoquinolines. wikipedia.org The fundamental structure of these compounds is the aporphine core, a tetracyclic system derived from isoquinoline. This compound's chemical name is (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline. wikipedia.orgd-nb.info

The biosynthesis of this compound, like other benzylisoquinoline alkaloids (BIAs), begins with the central precursor (S)-norcoclaurine. nih.gov A series of enzymatic steps, including hydroxylation, multiple O-methylations, N-methylation, and an oxidative carbon-carbon coupling, are required to form the final glaucine (B1671577) molecule. nih.gov This shared biosynthetic origin highlights the close relationship between various alkaloid subclasses. Structurally, glaucine is also related to papaverine, another well-known isoquinoline derivative. nih.gov The conversion of the benzylisoquinoline alkaloid (S)-laudanosine to this compound has been achieved synthetically, further demonstrating the chemical linkage between these alkaloid types. cdnsciencepub.comresearchgate.net While the (S)-enantiomer is the most common form found in nature, (R)-glaucine has also been identified, for instance, in the fire poppy (Papaver californicum). wikipedia.org

Natural Occurrence and Botanical Sources of this compound

This compound is synthesized by a variety of plant species across several families. Its presence is a key characteristic for certain plant groups and is significant in the field of chemotaxonomy.

This compound is predominantly found in the Papaveraceae (Poppy) family. wikipedia.org The most notable source is the yellow horned poppy, Glaucium flavum, from which the alkaloid was first isolated and derives its name. wikipedia.orgsci-hub.seresearchgate.net Other species within this family, such as Glaucium oxylobum and various Corydalis species like Corydalis yanhusuo, are also known producers of glaucine. wikipedia.orgnih.govbjherbest.com

Beyond the Papaveraceae family, this compound has been isolated from plants in other families, including:

Annonaceae : Found in species like Annona squamosa. taylorandfrancis.com

Euphorbiaceae : Isolated from Croton lechleri. wikipedia.orgnih.gov

Magnoliaceae : Present in the tulip poplar tree, Liriodendron tulipifera. standardbredcanada.caresearchgate.net

Berberidaceae : Detected in Nandina domestica. d-nb.infoebi.ac.uk

Table 1: Major Botanical Sources of this compound
FamilyGenusSpecies
PapaveraceaeGlauciumG. flavum wikipedia.orgsci-hub.se, G. oxylobum wikipedia.orgnih.gov
PapaveraceaeCorydalisC. yanhusuo wikipedia.orgnih.gov
AnnonaceaeAnnonaA. squamosa taylorandfrancis.com
EuphorbiaceaeCrotonC. lechleri wikipedia.orgnih.gov
MagnoliaceaeLiriodendronL. tulipifera standardbredcanada.caresearchgate.net
BerberidaceaeNandinaN. domestica d-nb.infoebi.ac.uk

The plant sources of this compound have distinct geographical distributions. Glaucium flavum is native to coastal regions of Europe, North Africa, and Western Asia. smgrowers.comherbs2000.com Liriodendron tulipifera is a large hardwood tree native to eastern North America. standardbredcanada.caresearchgate.net The presence of specific isoquinoline alkaloids like glaucine serves as a chemotaxonomic marker, helping to classify and establish relationships between plant genera and families. mdpi.com For instance, the consistent presence of protopine (B1679745) alkaloids alongside aporphines like glaucine is characteristic of the Papaveraceae family. mdpi.com The alkaloid profile, including the concentration of glaucine, can vary significantly depending on the plant's location and the season of collection, as noted in studies of Glaucium species. taylorandfrancis.com

Historical Scientific Investigations of this compound

The scientific journey of glaucine began with its isolation from Glaucium flavum. nih.govresearchgate.net Early pharmacological research quickly identified its potential, particularly as an antitussive (cough suppressant). sci-hub.se Studies conducted in Eastern Europe highlighted its efficacy, which was found to be comparable to that of codeine, but without the associated risk of dependency. sci-hub.seresearchgate.net These initial investigations established glaucine's activity as a bronchodilator and calcium channel blocker. wikipedia.orgnih.gov Further research delved into its mechanism of action, revealing it to be an inhibitor of the phosphodiesterase 4 (PDE4) enzyme and a dopamine (B1211576) receptor antagonist. wikipedia.orgnih.gov The structural elucidation of glaucine was accomplished through various spectroscopic methods, confirming its place within the aporphine alkaloid family. researchgate.netvt.edu These foundational studies paved the way for continued exploration of its chemical and biological properties in modern research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium

InChI

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/p+1/t15-/m0/s1

InChI Key

RUZIUYOSRDWYQF-HNNXBMFYSA-O

SMILES

C[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC

Isomeric SMILES

C[NH+]1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC

Canonical SMILES

C[NH+]1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC

Origin of Product

United States

Biosynthesis of S Glaucine in Natural Systems

Elucidation of the Biosynthetic Pathway

The biosynthesis of (S)-glaucine is a multi-step process that originates from the central precursor of all benzylisoquinoline alkaloids (BIAs), (S)-norcoclaurine. Through a series of enzymatic modifications including hydroxylations, methylations, and a key intramolecular coupling reaction, this precursor is transformed into the characteristic aporphine (B1220529) structure of glaucine (B1671577).

The journey to this compound begins with the formation of (S)-norcoclaurine. This pivotal molecule is synthesized through a stereoselective Pictet-Spengler condensation of two derivatives of L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.gov This reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). nih.govqmul.ac.uknih.gov Once formed, (S)-norcoclaurine serves as the foundational scaffold upon which the subsequent enzymatic machinery acts to build the more complex structure of this compound. researchgate.net

Following the initial synthesis of (S)-norcoclaurine, a cascade of enzymatic transformations takes place to yield this compound. These reactions are crucial for the structural modifications that define glaucine and include hydroxylation, O-methylation, N-methylation, and a critical intramolecular oxidative phenol (B47542) coupling.

A key modification in the pathway is the hydroxylation at the 3′ position of the benzylisoquinoline core. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase. nih.gov This hydroxylation is a critical step that prepares the molecule for subsequent O-methylation, contributing to the final substitution pattern of glaucine.

A series of O-methylation reactions are essential for the biosynthesis of this compound, which is characterized by four O-methyl groups. nih.govnih.gov These reactions are catalyzed by a suite of O-methyltransferases (OMTs) that exhibit both substrate and regiospecificity. In the medicinal plant Glaucium flavum, several OMTs have been identified and characterized. nih.govnih.gov

Key O-methylation steps and the enzymes involved include:

6-O-methylation: Norcoclaurine 6-O-methyltransferase (6OMT) catalyzes the methylation of the hydroxyl group at the C6 position of norcoclaurine. nih.govnih.gov

4′-O-methylation: 6-O-methyllaudanosoline 4′-O-methyltransferase (4′OMT) is responsible for the methylation at the C4′ position. nih.govnih.gov

3′-O-methylation: An efficient 3′-O-methylation of 1-benzylisoquinoline (B1618099) substrates is a crucial step in the formation of the tetra-O-methylated structure of glaucine. nih.gov

7-O-methylation: Reticuline 7-O-methyltransferase (7OMT) is another key enzyme in the methylation sequence. nih.govnih.gov

Studies in Glaucium flavum have identified several specific OMTs, such as GFLOMT1, GFLOMT2, and GFLOMT6, which collectively contribute to the tetra-O-methylated pattern of glaucine. nih.govnih.gov For instance, GFLOMT2 shows a preference for the 6-O-methylation of norlaudanosoline, while GFLOMT1 efficiently catalyzes the 4′-O-methylation of 6-O-methylnorlaudanosoline. nih.govnih.gov

Enzyme AbbreviationFull NameFunction in this compound Biosynthesis
6OMTNorcoclaurine 6-O-methyltransferaseCatalyzes the methylation of the 6-hydroxyl group of norcoclaurine.
4′OMT6-O-methyllaudanosoline 4′-O-methyltransferaseCatalyzes the methylation of the 4′-hydroxyl group.
7OMTReticuline 7-O-methyltransferaseInvolved in the methylation at the C7 position.
3′OMT3′-O-methyltransferaseCatalyzes the crucial methylation of the 3′-hydroxyl group.

N-methylation is another important modification in the biosynthetic pathway. The enzyme coclaurine (B195748) N-methyltransferase (CNMT) is responsible for the N-methylation of coclaurine derivatives. nih.gov This step, which adds a methyl group to the nitrogen atom of the isoquinoline (B145761) ring, is a prerequisite for the subsequent oxidative coupling reaction.

The defining step in the formation of the aporphine core of this compound is an intramolecular oxidative phenol coupling reaction. This reaction involves the coupling of the C8 and C6′ positions of the benzylisoquinoline precursor. nih.govnih.gov This critical cyclization is catalyzed by a specific cytochrome P450 enzyme known as corytuberine (B190840) synthase (also referred to as CYP80G2). nih.gov This enzyme facilitates the conversion of (S)-reticuline to (S)-corytuberine, which is a key aporphine intermediate on the path to this compound. nih.gov Subsequent methylation of (S)-corytuberine leads to the formation of this compound. rsc.orgrsc.org

Key Enzymatic Transformations in Alkaloid Metabolism

Molecular Biology and Genetic Aspects of this compound Biosynthesis

The biosynthesis of this compound, the naturally predominant stereoisomer, is a complex process rooted in the broader benzylisoquinoline alkaloid (BIA) metabolic network. Advances in molecular biology and genetics have been instrumental in elucidating the specific genes and enzymes that orchestrate the conversion of simple precursors into the intricate aporphine alkaloid structure of this compound. The primary organism of study for this pathway has been the yellow horn poppy, Glaucium flavum, a known producer of this compound. researchgate.net

Identification and Characterization of Biosynthetic Genes

The journey from precursor molecules to this compound is catalyzed by a series of specific enzymes, the blueprints for which are encoded by distinct biosynthetic genes. The pathway begins with the formation of (S)-norcoclaurine, the central precursor for all BIAs, through a condensation reaction between dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS). Following a series of enzymatic steps involving methylations and hydroxylations, the key branch-point intermediate (S)-reticuline is formed.

The conversion of (S)-reticuline to this compound involves oxidative coupling to form (S)-isoboldine, followed by sequential methylations. rsc.orgrsc.org Research has particularly focused on the O-methyltransferases (OMTs) responsible for these final methylation steps. Studies utilizing the transcriptome of Glaucium flavum roots have successfully identified and characterized several OMTs involved in the pathway. These enzymes exhibit distinct substrate and regiospecificity, highlighting the precise genetic control over the final steps of biosynthesis.

Detailed characterization of these enzymes is crucial for understanding the pathway's regulation and for potential bioengineering applications. The functional characteristics of key O-methyltransferase orthologs identified from Glaucium flavum are summarized below.

Table 1. Characterized O-Methyltransferases (OMTs) from Glaucium flavum

Enzyme ID Substrate Preference Regiospecificity Putative Role in Biosynthesis
GFLOMT1 Varied Specific Methylation of BIA intermediates
GFLOMT2 Varied Specific Methylation of BIA intermediates
GFLOMT3 Varied Specific Methylation of BIA intermediates
GFLOMT4 Varied Specific Methylation of BIA intermediates
GFLOMT5 Varied Specific Methylation of BIA intermediates
GFLOMT6 Varied Specific Methylation of BIA intermediates

Transcriptome Analysis in Producer Organisms

Transcriptome analysis, particularly through RNA-sequencing (RNA-Seq), has become a powerful tool for gene discovery in medicinal plants, especially those without a fully sequenced genome. frontiersin.orgnih.gov This approach allows researchers to capture a snapshot of all gene activity in a specific tissue at a specific time, providing a rich dataset for identifying candidate genes involved in a particular biosynthetic pathway.

In the context of this compound biosynthesis, transcriptome analysis of producer organisms like Glaucium flavum has been pivotal. By comparing the transcriptomes of different tissues (e.g., roots vs. leaves) or plants under different developmental stages, researchers can identify genes that are highly expressed in correlation with glaucine accumulation. ishs.org This strategy led to the successful isolation of the aforementioned OMT orthologs.

The general workflow involves extracting RNA from the plant tissue, sequencing the complementary DNA (cDNA), and assembling the sequence reads de novo to form a set of unigenes. peerj.commdpi.com These unigenes are then annotated by comparing them to known gene databases, which helps in assigning putative functions, such as "O-methyltransferase" or "cytochrome P450 monooxygenase," enzymes commonly involved in alkaloid biosynthesis. mdpi.comresearchgate.net Quantitative analysis of gene expression levels across different samples can then pinpoint the most likely candidates for functional characterization. nih.gov

Table 2. Illustrative Findings from a Comparative Transcriptome Analysis in a Glaucine-Producing Plant

Gene ID (Putative) Annotation Expression Pattern Implication
Unigene00123 Norcoclaurine synthase (NCS) High in root tissue Involved in the initial step of BIA synthesis
Unigene04567 Cytochrome P450 monooxygenase Correlated with (S)-reticuline presence Potentially catalyzes oxidative coupling
Unigene08910 O-methyltransferase (OMT) High in glaucine-accumulating tissue Candidate for final methylation steps

Heterologous Expression of Biosynthetic Enzymes

Following the identification of candidate genes through transcriptome analysis, the next critical step is to verify their function. Heterologous expression is a fundamental technique used for this purpose. researchgate.net It involves cloning the gene of interest from the producer plant and introducing it into a well-characterized host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. mdpi.comnih.gov

This host organism, which does not naturally produce the enzyme or pathway intermediates, acts as a cellular factory to produce the target enzyme in large quantities. The recombinant enzyme can then be purified and its activity tested in vitro. For example, a candidate OMT gene from G. flavum can be expressed in E. coli, and the resulting purified enzyme can be incubated with the presumed substrate (e.g., (S)-isoboldine or (S)-thaliporphine) and a methyl donor. The formation of the expected methylated product, confirmed through techniques like liquid chromatography-mass spectrometry (LC-MS), provides direct evidence of the enzyme's function. nih.gov

This approach not only confirms the specific role of an enzyme in the biosynthetic pathway but also allows for its detailed biochemical characterization, including its substrate specificity, kinetics, and optimal reaction conditions. nih.gov The successful expression and functional demonstration of recombinant enzymes have been key to confirming the sequence of methylation events in related BIA pathways.

Table 3. Common Systems for Heterologous Expression of Plant Biosynthetic Enzymes

Host Organism Key Advantages Typical Applications
Escherichia coli Rapid growth, low cost, well-established protocols Expression of soluble enzymes like OMTs and reductases
Saccharomyces cerevisiae (Yeast) Eukaryotic system, capable of post-translational modifications Expression of membrane-bound enzymes like cytochrome P450s
Insect Cell Lines High protein yields, complex post-translational modifications Expression of complex eukaryotic proteins

Chemical Synthesis and Derivatization of S Glaucine

Total Synthesis Strategies for the Aporphine (B1220529) Core

The construction of the tetracyclic aporphine core is the central challenge in the synthesis of (S)-glaucine. This core consists of a dibenzo[de,g]quinoline ring system. acs.org

Biomimetic Approaches (e.g., Phenolic Oxidative Coupling)

Biomimetic syntheses aim to replicate the proposed biosynthetic pathway of aporphine alkaloids in the laboratory. The key step in the biosynthesis of the aporphine core is believed to be an intramolecular oxidative coupling of a 1-benzyltetrahydroisoquinoline precursor, such as (S)-reticuline. acs.orgacs.org This process involves the formation of a carbon-carbon bond between the two aromatic rings, driven by an oxidative agent. acs.orgacs.org

In the laboratory, this transformation is often achieved using various oxidizing agents. rsc.org For instance, the synthesis of glaucine (B1671577) has been accomplished via phenolic oxidative coupling. rsc.org These biomimetic strategies are attractive because they can, in principle, lead to the natural product in a concise manner, mimicking nature's efficiency. rsc.orgimperial.ac.uk The regioselectivity of the coupling, however, can be a significant challenge, often leading to mixtures of products. thaiscience.info Researchers have explored various reagents and conditions to control the outcome of this critical step. rsc.orgresearchgate.net

Non-Biomimetic Routes and Modern Methodologies

To overcome the limitations of biomimetic approaches, numerous non-biomimetic strategies have been developed. These routes often offer greater control and efficiency, leveraging modern synthetic methodologies. acs.org

The synthesis of enantiomerically pure this compound requires stereochemical control. Asymmetric synthesis strategies are employed to introduce the chiral center at the C6a position with the correct (S)-configuration. acs.orgcdnsciencepub.com

One common approach involves the use of chiral auxiliaries. For example, (S)-(+)-phenylglycinol has been used as a chiral support to prepare optically active 1,2-diarylethylamine derivatives, which are key intermediates in the synthesis of (+)-glaucine. researchgate.netthieme-connect.com Another strategy utilizes chiral formamidines to achieve an asymmetric synthesis of (+)-glaucine. acs.orgchinesechemsoc.org The Pictet-Spengler reaction, a fundamental transformation in isoquinoline (B145761) alkaloid synthesis, has also been adapted for asymmetric synthesis using chiral auxiliaries. researchgate.net Furthermore, enantioselective reduction of 3,4-dihydroisoquinoline (B110456) intermediates is another method to establish the desired stereochemistry. clockss.org

Transition metal catalysis has revolutionized the synthesis of complex molecules, and the construction of the aporphine core is no exception. acs.org Palladium- and copper-based catalysts are frequently used to facilitate the key aryl-aryl bond formation. sioc-journal.cnpku.edu.cn

Palladium-Catalyzed Reactions: Palladium catalysts are effective for intramolecular ortho-arylation of phenol (B47542) derivatives to construct the aporphine scaffold. nih.gov For instance, a Pd-catalyzed intramolecular phenol ortho-arylation of a tetrahydroisoquinoline precursor has been utilized in the synthesis of an aporphine core. nih.gov Suzuki coupling, a powerful palladium-catalyzed cross-coupling reaction, has been employed to construct the C-C biphenyl (B1667301) bond early in the synthesis of aporphine scaffolds. acs.org Additionally, palladium-catalyzed direct arylation of aryl halides has been used to prepare aporphine analogues. acs.org

Copper-Catalyzed Reactions: Copper-mediated coupling reactions, such as the Ullmann condensation, have a long history in the synthesis of biaryl systems. acs.org Modern variations of these reactions, often employing ligands to improve efficiency and mildness, are used in aporphine synthesis. acs.org Copper-catalyzed intramolecular amination has also been a key step in the total synthesis of some aporphine alkaloids. acs.org

The table below summarizes some of the key transition metal-catalyzed reactions used in the synthesis of the aporphine core.

Reaction Type Catalyst/Reagents Key Bond Formation Reference
Intramolecular Phenol ortho-ArylationPalladium catalystAryl-Aryl C-C nih.gov
Suzuki CouplingPalladium catalyst, boronic acidAryl-Aryl C-C acs.org
Direct ArylationPalladium catalyst, aryl halideAryl-Aryl C-C acs.org
Intramolecular AminationCopper iodide, cesium acetateAryl-N acs.org

The Pomeranz–Fritsch reaction, and its modifications, is a classical method for the synthesis of the isoquinoline ring system, a core component of the aporphine structure. thieme-connect.comthermofisher.com This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.com

In the context of this compound synthesis, the Pomeranz–Fritsch cyclization is often used to construct the tetrahydroisoquinoline (THIQ) core. acs.orgresearchgate.net For example, an N-alkylation with bromoacetaldehyde (B98955) diethylacetal followed by a Pomeranz–Fritsch cyclization can be used to build the THIQ ring. acs.org The Bobbitt modification, which involves hydrogenation of the intermediate Schiff base before cyclization, is particularly useful for synthesizing tetrahydroisoquinolines. thermofisher.commdpi.com This method has been applied in the diastereoselective synthesis of (S)-laudanosine, a precursor to this compound. researchgate.netmdpi.com

The generation and reaction of carbanions at the benzylic position offer another synthetic route to the precursors of aporphine alkaloids. masterorganicchemistry.com The benzylic carbon, being adjacent to an aromatic ring, has unique reactivity that can be exploited for C-C bond formation. masterorganicchemistry.com

In the synthesis of glaucine, base-induced generation of a benzylic carbanion from a suitably substituted isoquinoline derivative, followed by coupling with an appropriate electrophile like 3,4-dimethoxybenzyl mesylate, has been a key strategic step. thieme-connect.comthieme-connect.com This approach allows for the construction of the 1-benzylisoquinoline (B1618099) skeleton necessary for the subsequent cyclization to form the aporphine core. thieme-connect.comresearchgate.net The stabilization of the benzylic anion is crucial for the success of these reactions. nih.gov More recent methods involve the generation of benzyl (B1604629) anion equivalents from styrenes through copper-catalyzed hydroboration. nih.gov

Chemical Modifications and Derivatization of this compound

The core structure of this compound presents several sites amenable to chemical alteration, primarily on the aromatic rings and the nitrogen atom. Researchers have capitalized on this reactivity to generate a diverse library of derivatives.

Introduction of Functional Groups (e.g., Aminomethylation)

A key strategy for modifying this compound is the introduction of new functional groups to its aromatic core. One notable example is aminomethylation, which introduces a reactive aminomethyl group, typically at the C-3 position. uctm.eduresearchgate.netbiocrick.com This functionalization serves as a crucial intermediate step, allowing for further derivatization. researchgate.netresearchgate.net The free amino group of 3-aminomethylglaucine can then be linked to other molecules, such as cinnamic acids, to create novel amides. researchgate.netbiocrick.com This approach has been used to synthesize a series of cinnamoyl- and hydroxycinnamoyl amides of glaucine. researchgate.net

The general process involves the initial transformation of glaucine to its 3-aminomethylglaucine analogue, which is then derivatized with various acids. researchgate.net This method highlights the utility of introducing a versatile functional handle like the aminomethyl group for creating a library of new compounds with potentially altered biological activities. uctm.eduresearchgate.net

Preparation of Amino Acid Conjugates

Building upon the functionalization of this compound, another significant area of derivatization is the preparation of amino acid conjugates. uctm.eduresearchgate.net This involves coupling amino acids to the glaucine scaffold, often through the previously introduced aminomethyl group at the C-3 position. uctm.eduresearchgate.net The synthesis is typically carried out under mild conditions using various carbodiimides as coupling agents, with the addition of N-hydroxybenzotriazole to facilitate the reaction. uctm.eduresearchgate.net

Table 1: Examples of Synthesized this compound-Amino Acid Conjugates

Conjugate NameStarting MaterialsCoupling MethodReference
Fmoc-Ser(OBut)-CO-NH-CH2-glaucineFmoc-Ser(OBut)-OH, 3-aminomethylglaucineDIC/HOBt uctm.edu
Feruloylphenylalanyl-3-aminomethylglaucineFerulic acid, Phenylalanine, 3-aminomethylglaucineNot specified researchgate.net
Sinapoylphenylalanyl-3-aminomethylglaucineSinapic acid, Phenylalanine, 3-aminomethylglaucineNot specified uctm.edu

This table is for illustrative purposes and does not represent an exhaustive list. DIC: N,N'-Diisopropylcarbodiimide; HOBt: N-Hydroxybenzotriazole; Fmoc: Fluorenylmethyloxycarbonyl; OBut: tert-Butyl ether.

Halogenation at Specific Aromatic Positions

Halogenation of the aromatic rings of this compound is another method employed to modify its properties. uchile.clnih.gov The introduction of halogen atoms such as chlorine, bromine, or iodine can significantly alter the electronic and steric characteristics of the molecule, which in turn can influence its interaction with biological targets. uchile.cl

The halogenation of glaucine is typically achieved using N-halosuccinimides (NXS, where X = Cl, Br, or I) in trifluoroacetic acid. uchile.cl This method allows for the regioselective introduction of halogens. For example, using one molar equivalent of NXS leads to the formation of the 3-halo derivative. uchile.cl The use of an excess of the halogenating agent can result in di-substituted products, such as 3,8-dichloro- or 3,8-dibromo-glaucine. uchile.cl However, the diiodo derivative was not formed under these conditions. uchile.cl

Table 2: Halogenated Derivatives of this compound

CompoundHalogenating AgentPosition(s) of HalogenationReference
3-ChloroglaucineN-ChlorosuccinimideC-3 uchile.cl
3-BromoglaucineN-BromosuccinimideC-3 uchile.cl
3-IodoglaucineN-IodosuccinimideC-3 uchile.cl
3,8-DichloroglaucineN-Chlorosuccinimide (excess)C-3, C-8 uchile.cl
3,8-DibromoglaucineN-Bromosuccinimide (excess)C-3, C-8 uchile.cl

Research has shown that unlike some other aporphine alkaloids, halogenation of glaucine at the C-3 or C-3 and C-8 positions does not consistently lead to increased affinity for dopamine (B1211576) D1 or D2 receptors. uchile.clresearchgate.net In fact, some halogenated glaucine derivatives showed poor affinity, similar to or worse than glaucine itself. uchile.clresearchgate.net

Isomerization and Seco-Glaucine Derivatives

This compound can undergo isomerization to form des-glaucine, also known as seco-glaucine. scientists.uzresearchgate.net This transformation involves the cleavage of the C-N bond between the chiral carbon and the nitrogen atom, resulting in a phenanthrene (B1679779) derivative. scientists.uz This structural change from an aporphine to a phenanthrene scaffold eliminates the chiral center. scientists.uz

One method to achieve this isomerization is by heating a non-racemic mixture of glaucine enantiomers in a subcritical water environment at temperatures between 200-300°C under hermetic conditions, which can yield des-glaucine in significant amounts. scientists.uzresearchgate.net More recent studies have shown that this conversion can be achieved in subcritical water at 250°C, with yields of up to 80%. researchgate.net This method is considered environmentally friendly as it avoids the use of costly and toxic organic solvents. researchgate.netresearchgate.net

Synthesis of Other Aporphine Analogs and Hybrid Compounds

The versatility of this compound as a starting material extends to the synthesis of a variety of other aporphine analogs and hybrid molecules. The total synthesis of this compound itself has been achieved through various routes, often involving the construction of a 1-benzyltetrahydroisoquinoline intermediate followed by a C-C biaryl bond formation to create the characteristic aporphine ring system. researchgate.netthieme-connect.comthieme-connect.comacs.org

These synthetic strategies can be adapted to produce analogs of glaucine. For example, by modifying the starting materials for the 1-benzyltetrahydroisoquinoline core, different substitution patterns on the aromatic rings can be achieved. researchgate.netthieme-connect.com Furthermore, the functional groups on glaucine, such as the methoxy (B1213986) groups, can be manipulated to create new derivatives.

Hybrid compounds have also been synthesized by linking the glaucine core to other pharmacologically active moieties. As mentioned previously, conjugation with amino acids and cinnamic acids are prime examples of this approach. uctm.eduresearchgate.net These hybrid molecules aim to combine the properties of both parent structures to create novel compounds with potentially enhanced or entirely new biological activities.

Molecular and Cellular Pharmacological Mechanisms of S Glaucine

Interactions with Receptors and Ion Channels

(S)-Glaucine's interaction with a range of receptors and ion channels underpins its pharmacological activity. These interactions are characterized by varying degrees of selectivity and affinity, leading to a multifaceted mechanism of action.

L-Type Calcium Channel Blockade: Mechanism of Action via Benzothiazepine (B8601423) Site

This compound functions as a calcium channel blocker by binding to the benzothiazepine site on L-type Ca2+ channels. wikipedia.orgwikiwand.comnih.gov This action inhibits the influx of calcium ions into smooth muscle cells, such as those in the human bronchus. wikipedia.orgwikiwand.com The blockade of Ca2+ entry is a critical step in preventing muscle contraction, thereby promoting relaxation. wikipedia.orgwikiwand.com Notably, this compound does not affect intracellular calcium stores but specifically prevents the entry of external Ca2+ after these stores have been depleted. wikipedia.orgwikiwand.com This mechanism is believed to be primarily responsible for the relaxant effect of glaucine (B1671577) in human isolated bronchus. nih.gov Studies have shown that glaucine has affinity for the benzothiazepine binding site of the Ca2+-channel receptor complex but not the dihydropyridine (B1217469) binding site in rat cerebral cortex. nih.gov

Dopamine (B1211576) Receptor Antagonism: Selectivity and Binding Profiles (e.g., D1, D1-like, D2)

This compound has been identified as a dopamine receptor antagonist with a preference for D1 and D1-like receptors over D2-like receptors. wikipedia.orgwikiwand.com In vitro binding studies using rat-striatal membranes have determined the IC50 values of glaucine to be 3.90 μM for D1-like receptors and 3.02 μM for D2-like receptors. acs.org Halogenated derivatives of glaucine did not demonstrate a clear improvement in selectivity or potency, suggesting that the original structure possesses a notable binding profile. nih.govuchile.cl The affinity of glaucine for dopamine receptors is considered moderate. acs.org

Receptor SubtypeBinding Affinity (IC50)
D1-like3.90 μM
D2-like3.02 μM

Serotonin (B10506) Receptor Modulation: Differential Effects on 5-HT2A Subtypes by Stereoisomers

The stereochemistry of glaucine plays a crucial role in its interaction with serotonin receptors, particularly the 5-HT2A subtype. This compound acts as a partial agonist at all three 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C). researchgate.netnih.gov In contrast, its enantiomer, (R)-glaucine, functions as a positive allosteric modulator specifically at the 5-HT2A receptor. researchgate.netnih.govnih.gov This differential activity highlights the stereoselective nature of glaucine's interaction with serotonergic systems. wikipedia.orgnih.gov

Alpha-Adrenoceptor Antagonism: Non-Selective Binding Characterization

This compound exhibits non-selective antagonist activity at both α1- and α2-adrenoceptors. nih.govresearchgate.net Functional studies in rat vas deferens have shown that (+)-glaucine competitively inhibits contractions induced by noradrenaline and methoxamine (B1676408). nih.gov Binding assays revealed that (+)-glaucine inhibits [3H]-prazosin binding to membranes from rat vas deferens with a pKi value of 6.63, which is consistent with its functional antagonist activity at α1-adrenoceptors. nih.gov Furthermore, it competitively antagonized the inhibitory effect of clonidine (B47849) in electrically-stimulated rat vas deferens, indicating α2-adrenoceptor blockade. nih.gov Both (R)- and this compound have been shown to antagonize α1 receptors. researchgate.netnih.gov

Receptor SubtypeAntagonist ActivitypKi Value ([3H]-prazosin binding)
α1-adrenoceptorCompetitive6.63
α2-adrenoceptorCompetitive-

Modulation of Parasitic Serotonergic GPCRs (e.g., Sm.5HTRL)

This compound has been shown to interact with serotonergic G protein-coupled receptors (GPCRs) in parasites, such as Schistosoma mansoni. Specifically, it blocks the evoked cAMP generation by the S. mansoni 5-HT receptor, Sm.5HTRL. researchgate.net This receptor is crucial for the parasite's motor control. plos.org The pharmacological profile of Sm.5HTRL differs from its closest human homolog, suggesting the potential for developing parasite-selective inhibitors. researchgate.net

Enzyme Inhibition and Activation Profiles

This compound's pharmacological effects are also mediated by its ability to inhibit certain enzymes.

(S)-(+)-glaucine is a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4) in human bronchial tissue and granulocytes. wikipedia.orgnih.gov PDE4 is an enzyme that hydrolyzes cyclic AMP (cAMP), and its inhibition by glaucine leads to increased intracellular cAMP levels. nih.gov The Ki value for this inhibition is approximately 3.4 μM. nih.gov However, glaucine has a very low potency at the high-affinity rolipram (B1679513) binding site, with an IC50 of about 100 μM. nih.gov While PDE4 inhibition contributes to the anti-inflammatory effects of glaucine, its calcium channel blocking activity is considered the primary mechanism for its bronchodilator effects. nih.gov

Studies on the metabolism of glaucine have identified the involvement of various cytochrome P450 (P450) enzymes. The main metabolic pathways are O- and N-demethylation. nih.gov The hepatic clearance of glaucine involves multiple P450 isoforms, with CYP1A2 and CYP3A4 being major contributors to 2-O-demethylation, and CYP1A2, CYP2C19, and CYP2D6 involved in 9-O-demethylation. nih.gov N-demethylation is primarily carried out by CYP3A4. nih.gov The involvement of multiple enzymes suggests a lower likelihood of clinically significant drug interactions with single P450 inhibitors. nih.gov

EnzymeActionKi / IC50Metabolic Pathway
Phosphodiesterase 4 (PDE4)Non-competitive inhibitionKi ≈ 3.4 μM-
High-affinity rolipram binding siteInhibitionIC50 ≈ 100 μM-
CYP1A2Metabolism-2-O-demethylation, 9-O-demethylation
CYP3A4Metabolism-2-O-demethylation, N-demethylation
CYP2C19Metabolism-9-O-demethylation
CYP2D6Metabolism-9-O-demethylation, N-demethylation

Phosphodiesterase 4 (PDE4) Inhibition: Non-Competitive and Selective Mechanisms

This compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4). nih.govnih.gov PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cellular processes. wikipedia.org

Research has shown that this compound inhibits PDE4 in a non-competitive manner . nih.govnih.gov This means that it does not directly compete with the substrate (cAMP) for the active site of the enzyme. Instead, it likely binds to an allosteric site on the PDE4 enzyme, altering its conformation and reducing its catalytic efficiency. Studies on human bronchial tissue and polymorphonuclear leukocytes (PMNs) have determined the inhibition constant (Ki) for this compound to be approximately 3.4 μM. nih.govmedchemexpress.com While it is a selective inhibitor of PDE4, its potency is considered relatively low compared to other synthetic PDE4 inhibitors. wikipedia.org

The selectivity of this compound for PDE4 over other PDE isoenzymes, such as PDE3 and PDE5, has been demonstrated in studies using tissues like bovine aorta. nih.gov This selectivity is significant because different PDE isoenzymes are distributed in various tissues and are involved in distinct signaling pathways. By selectively targeting PDE4, which is prevalent in inflammatory and immune cells, this compound can modulate inflammatory responses. wikipedia.orgwikipedia.org

Interactive Data Table: this compound PDE4 Inhibition Profile
ParameterValueTissue/Cell TypeReference
Mechanism of InhibitionNon-competitiveHuman Bronchus, Polymorphonuclear Leukocytes nih.govnih.gov
Inhibition Constant (Ki)3.4 μMHuman Bronchus, Polymorphonuclear Leukocytes nih.govmedchemexpress.com
SelectivitySelective for PDE4 over PDE3 and PDE5Human Bronchial Tissue, Bovine Aorta nih.gov

Matrix Metalloproteinase-9 (MMP-9) Inhibition: Mechanistic Insights

This compound has been shown to inhibit the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a critical role in the degradation of the extracellular matrix and is implicated in cancer cell invasion and metastasis. researchgate.netnih.gov

Studies on human breast cancer cells have revealed that this compound significantly blocks the phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced expression and activity of MMP-9 in a dose-dependent manner. researchgate.netnih.gov The inhibitory effect of this compound on MMP-9 is not direct but is mediated through the suppression of the nuclear factor-κB (NF-κB) signaling pathway. researchgate.netebi.ac.uk This is a key finding as NF-κB is a transcription factor that regulates the expression of the MMP-9 gene. researchgate.net By inhibiting NF-κB activation, this compound effectively downregulates the production of MMP-9. sci-hub.senih.gov This inhibitory action on MMP-9 has been observed in both MCF-7 and the highly metastatic MDA-MB-231 breast cancer cell lines. researchgate.netnih.gov

Monoamine Oxidase (MAO) Inhibition

This compound has also been reported to inhibit monoamine oxidase (MAO) enzymes. wikipedia.org MAOs are a family of enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.govmayoclinic.org By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the brain. mayoclinic.org

Tyrosinase Inhibition by this compound Derivatives

While this compound itself is not highlighted as a potent tyrosinase inhibitor, its derivatives have been synthesized and evaluated for this activity. uctm.edu Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. uctm.eduuctm.edu

Research has focused on modifying the this compound molecule to enhance its tyrosinase inhibitory potential. uctm.edu For instance, a series of amides were synthesized by coupling 3-aminomethylglaucine with various amino acid analogues and hydroxycinnamic acids. uctm.eduresearchgate.net Among these derivatives, feruloylphenylalanyl-3-aminomethylglaucine was identified as a promising tyrosinase inhibitor. uctm.edu The rationale behind this approach is the structural similarity of this compound to boldine (B1667363), another aporphine (B1220529) alkaloid known to inhibit melanin production. uctm.eduuctm.edu The addition of a hydroxycinnamoyl moiety to glaucine analogues has been shown to result in more potent tyrosinase inhibition. researchgate.net

Interactive Data Table: Tyrosinase Inhibition by this compound Derivatives
DerivativeKey FindingReference
Feruloylphenylalanyl-3-aminomethylglaucineIdentified as a promising tyrosinase inhibitor. uctm.edu
N-hydroxycinnamoyl amino acid amides of glaucineAddition of hydroxycinnamoyl moiety enhances tyrosinase inhibition. researchgate.net

Modulation of Intracellular Signaling Pathways

The pharmacological effects of this compound are underpinned by its ability to modulate key intracellular signaling pathways.

NF-κB Pathway Suppression: Attenuation of IκBα Degradation and Nuclear Translocation

A significant mechanism of action for this compound is its ability to suppress the nuclear factor-κB (NF-κB) signaling pathway. nih.govebi.ac.uk NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. ebi.ac.uk

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. researchgate.netnih.gov Upon stimulation by agents like PMA, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.gov Research has demonstrated that this compound attenuates the PMA-induced degradation of IκBα. researchgate.netnih.gov By preventing the degradation of IκBα, this compound effectively inhibits the nuclear translocation of the p65 subunit of NF-κB. nih.gov This suppression of NF-κB activation is the upstream mechanism responsible for the observed inhibition of MMP-9 gene expression. researchgate.netnih.gov This has been shown in breast cancer cells, where glaucine's ability to inhibit invasion is linked to its suppression of the NF-κB pathway. sci-hub.senih.gov

Cyclic AMP (cAMP) Accumulation as a Consequence of PDE4 Inhibition

The inhibition of PDE4 by this compound directly leads to the accumulation of intracellular cyclic AMP (cAMP). nih.govnih.gov As PDE4 is responsible for the breakdown of cAMP, its inhibition by this compound results in elevated levels of this second messenger. wikipedia.org

Studies have shown that while this compound alone may not significantly increase resting cAMP levels, it augments the cAMP accumulation stimulated by other agents like isoprenaline. nih.govnih.gov For instance, in human polymorphonuclear leukocytes, this compound enhanced the rise in cAMP levels when these cells were challenged with N-formyl-Met-Leu-Phe (FMLP) or isoprenaline. nih.govnih.gov This increase in cAMP levels is a critical step that mediates many of the anti-inflammatory effects of this compound, as cAMP is a key regulator of inflammatory cell function. wikipedia.org

Interactive Data Table: Effect of this compound on cAMP Levels
Cell TypeConditionEffect of this compoundReference
Human Bronchial PreparationsWith IsoprenalineAugmented isoprenaline-stimulated cAMP accumulation. nih.gov
Human Polymorphonuclear LeukocytesChallenged with FMLP or IsoprenalineAugmented cAMP levels. nih.govnih.gov

Regulation of Intracellular Calcium Fluxes

This compound exerts a significant influence on intracellular calcium (Ca²⁺) levels, primarily by acting as a calcium channel blocker. wikipedia.orgwikiwand.combiosynth.com Research indicates that glaucine targets L-type Ca²⁺ channels, binding to the benzothiazepine site. wikipedia.orgwikiwand.com This action impedes the influx of extracellular calcium into cells, a critical step in processes like muscle contraction. wikipedia.orgwikiwand.com

Notably, this compound's mechanism does not involve the depletion of intracellular calcium stores. wikipedia.orgwikiwand.com Instead, it prevents the entry of Ca²⁺ from the extracellular environment after these internal stores have been utilized. wikipedia.orgwikiwand.com This blockade of calcium influx leads to the relaxation of smooth muscles, such as those found in the human bronchus. wikipedia.orgnih.gov In uterine smooth muscle, this compound has been shown to inhibit calcium entry, contributing to its relaxant effects. ebi.ac.uk

The inhibitory action of this compound on calcium influx is a key contributor to its pharmacological profile, including its bronchodilator properties. biosynth.comnih.gov Studies comparing its effects to other aporphine alkaloids have highlighted that the specific stereochemistry of this compound may be responsible for its distinct action as a calcium entry blocker, without directly affecting intracellular Ca²⁺ levels or the contractile machinery itself. ebi.ac.uk

Reactive Oxygen Species (ROS) Induction and Associated Cellular Responses

Reactive oxygen species (ROS) are highly reactive molecules that, at elevated levels, can induce oxidative stress, leading to cellular damage and activating cell death pathways like apoptosis. nih.govnih.gov The cellular response to ROS is complex; low levels can act as signaling molecules, while excessive amounts can be detrimental. frontiersin.orgmdpi.com

This compound has been investigated for its effects on ROS. Some synthesized derivatives of glaucine have demonstrated the ability to inhibit ROS generation in a manner that is dependent on their concentration. colab.ws The induction of excessive ROS can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. wikipedia.orgcbpbu.ac.in The intrinsic pathway involves mitochondrial damage and the release of pro-apoptotic proteins, while the extrinsic pathway is initiated by the activation of death receptors on the cell surface. nih.govcbpbu.ac.in

The interplay between ROS and cellular signaling pathways is intricate. For instance, ROS can activate the p53 tumor suppressor protein, which in turn can induce DNA repair mechanisms or apoptosis in damaged cells. nih.govnews-medical.net This highlights the dual role of ROS in cellular function and pathology. The ability of certain glaucine-related compounds to modulate ROS levels suggests a potential mechanism for influencing these cellular responses. colab.ws

Enhancement of Anti-inflammatory Cytokine Production (e.g., IL-10)

Interleukin-10 (IL-10) is a pivotal anti-inflammatory cytokine that plays a crucial role in regulating the immune response and maintaining homeostasis. wikipedia.orgfrontiersin.org It primarily functions by suppressing the production of pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6, from immune cells like macrophages. frontiersin.orgthermofisher.com The signaling of IL-10 is initiated by its binding to a receptor complex, which activates the JAK-STAT signaling pathway, particularly STAT3. wikipedia.orgoatext.com

This compound and its derivatives have demonstrated anti-inflammatory properties that may be linked to the modulation of cytokine production. wikiwand.com For example, the related compound thaliporphine, synthesized from glaucine, has been shown to possess anti-inflammatory effects by attenuating NF-κB signaling, a key pathway in the inflammatory response. plos.org While direct evidence for this compound enhancing IL-10 production is still emerging, its established anti-inflammatory activities suggest a potential interaction with cytokine networks.

The immunomodulatory action of IL-10 is significant, as it can prevent excessive inflammation and tissue damage. nih.gov IL-10 enhances B cell survival and antibody production while downregulating the expression of molecules that stimulate inflammatory responses. wikipedia.org Given that this compound exhibits anti-inflammatory effects, its potential to influence the production or signaling of key anti-inflammatory cytokines like IL-10 is an area of active research interest. wikiwand.comnih.gov

Preclinical Mechanistic Investigations of S Glaucine S Biological Activities

Mechanistic Basis of (S)-Glaucine's Antiproliferative and Anti-metastatic Activity

This compound has demonstrated notable activity against the proliferation and spread of cancer cells in preclinical models. The underlying mechanisms involve the modulation of key cellular processes that govern cell growth, movement, and survival.

Laboratory studies using cultured cancer cells have been instrumental in dissecting the molecular pathways affected by this compound. Research has shown that this compound can inhibit the proliferation of a variety of cancer cell types, including those from breast cancer, leukemia, and cervical, bladder, and colon cancers. nih.gov

A critical aspect of metastasis is the ability of cancer cells to migrate from the primary tumor and invade surrounding tissues. This compound has been shown to impede these processes, particularly in breast cancer cells. nih.govresearchgate.net

The primary mechanism for this anti-invasive effect is the inhibition of matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.net MMP-9 is a key enzyme that degrades the extracellular matrix, a crucial step for cancer cell invasion. indexcopernicus.com this compound significantly suppresses both the expression and the enzymatic activity of MMP-9 in a dose-dependent manner. nih.govresearchgate.net This inhibition is achieved by targeting the nuclear factor-κB (NF-κB) signaling pathway. nih.govebi.ac.uk Specifically, this compound prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus where it would otherwise promote the transcription of the MMP-9 gene. nih.govresearchgate.netebi.ac.uk This effect has been observed in both MCF-7 and the highly metastatic MDA-MB-231 breast cancer cell lines. nih.gov

Table 1: Effect of this compound on Breast Cancer Cell Migration and Invasion
Cell LineActivity ObservedMechanism of ActionKey Molecular Targets
MCF-7 (Human Breast Adenocarcinoma)Significant suppression of cell migration and invasion. nih.govresearchgate.netDose-dependent inhibition of PMA-induced MMP-9 expression and activity. nih.govNF-κB, IκBα, MMP-9. nih.govebi.ac.uk
MDA-MB-231 (Human Breast Adenocarcinoma)Inhibition of invasion and MMP-9 expression. nih.govresearchgate.netSuppression of NF-κB activity. nih.govNF-κB, MMP-9. nih.gov

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a wide range of anticancer drugs. nih.gov A primary cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), which actively pump chemotherapeutic agents out of the cell. nih.govfrontiersin.org

This compound has been identified as an inhibitor of both P-gp and MRP1. nih.govnih.gov It acts as a competitive substrate for these transporters, effectively blocking their ability to efflux other drugs. nih.govebi.ac.uk Furthermore, this compound can suppress the expression of the genes that code for these transporters. nih.govfrontiersin.org In resistant MCF-7/ADR breast cancer cells, this compound has been shown to effectively reverse their resistance to chemotherapeutic drugs such as adriamycin and mitoxantrone. nih.govebi.ac.uktandfonline.com

Table 2: Reversal of Multidrug Resistance by this compound
Target TransporterMechanism of InhibitionAffected Cell LineOutcome
P-glycoprotein (P-gp/ABCB1)Competitive inhibition of efflux; Suppression of MDR1 gene expression. nih.govfrontiersin.orgMCF-7/ADR (Adriamycin-resistant breast cancer). nih.govReverses resistance to adriamycin and mitoxantrone. nih.govebi.ac.uktandfonline.com
Multidrug Resistance-Associated Protein 1 (MRP1)Competitive inhibition of efflux; Suppression of MRP1 gene expression. nih.govfrontiersin.orgMCF-7/ADR (Adriamycin-resistant breast cancer). nih.govContributes to the reversal of multidrug resistance. nih.gov

While in vitro studies provide critical insights into cellular mechanisms, in vivo animal models are essential for understanding how a compound affects tumor growth within a complex living system. nih.gov Animal models of neoplasia, such as xenografts where human cancer cells are implanted into immunodeficient mice, allow researchers to observe tumor growth, progression, and metastasis in a whole-organism context. mdpi.comdovepress.commdpi.com

The in vitro findings for this compound, particularly its ability to inhibit the NF-κB and MMP-9 pathways, strongly suggest that it could modulate tumor growth and metastasis in vivo. nih.gov These pathways are known to be crucial for tumor progression and spread in living organisms. However, detailed mechanistic studies of this compound's effects on specific pathways in animal models of neoplasia are an area for further investigation to confirm the translation of its in vitro activities.

In vitro Studies on Cancer Cell Lines (e.g., Breast Cancer, Leukemia, Cervical, Bladder, Colon Cancer Cells)

Mechanistic Basis of this compound's Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. researchgate.net The primary mechanism underlying this effect is its action as a selective, non-competitive inhibitor of phosphodiesterase 4 (PDE4). nih.govnih.gov

PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule. nih.gov By inhibiting PDE4, this compound leads to an accumulation of cAMP within inflammatory cells like human polymorphonuclear leukocytes (PMNs). nih.govnih.gov Elevated cAMP levels activate protein kinase A (PKA), which in turn suppresses various pro-inflammatory functions of these cells. nih.gov Specifically, this compound has been shown to inhibit FMLP-induced superoxide (B77818) generation, elastase release, and leukotriene B4 production in PMNs. nih.gov

Furthermore, this compound acts as a calcium channel blocker. wikipedia.org By preventing the influx of extracellular calcium into cells, it can reduce smooth muscle contraction and may also contribute to its anti-inflammatory effects, as calcium signaling is vital for the activation of many inflammatory cells. nih.gov

Table 3: Anti-inflammatory Mechanisms of this compound
Primary TargetMolecular EffectCellular ConsequenceFunctional Outcome
Phosphodiesterase 4 (PDE4)Non-competitive inhibition. nih.govnih.govIncreased intracellular cAMP levels in polymorphonuclear leukocytes (PMNs). nih.govnih.govInhibition of superoxide generation, elastase release, and leukotriene B4 production. nih.gov
L-type Calcium ChannelsChannel blockade. wikipedia.orgReduced influx of extracellular Ca²⁺. nih.govContributes to smooth muscle relaxation and inhibition of inflammatory cell activation. nih.gov

In vitro Studies on Immune Cells (e.g., Polymorphonuclear Leukocytes, Macrophages)

This compound has been the subject of various in vitro investigations to elucidate its effects on immune cells, particularly polymorphonuclear leukocytes (PMNs) and macrophages. These studies have revealed its potential to modulate inflammatory responses at a cellular level. nih.govchemfaces.com this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating the function of these immune cells. nih.govnih.gov

Research has demonstrated that this compound can inhibit the release of several key inflammatory mediators from activated human PMNs. nih.govresearchgate.net When stimulated with N-formyl-Met-Leu-Phe (FMLP), these cells typically release substances like elastase, leukotriene B4, and superoxide anion, which contribute to inflammation and tissue damage. nih.govnih.gov this compound has been shown to effectively curb the release of these mediators. nih.govresearchgate.net

Specifically, this compound inhibits FMLP-induced superoxide generation, elastase release, and leukotriene B4 production. nih.govnih.gov The inhibitory effect on superoxide generation is particularly noteworthy, as this reactive oxygen species is a major contributor to inflammatory processes. nih.govnih.gov Studies have shown that this compound's ability to inhibit these functions is linked to its capacity to increase intracellular cyclic AMP (cAMP) levels by inhibiting PDE4. nih.govresearchgate.net

The following table summarizes the inhibitory effects of this compound on the release of various inflammatory mediators from human PMNs stimulated by different agents. nih.gov

StimulusMediator InhibitedPotency (-log IC50)
FMLPSuperoxide Anion4.76 ± 0.17
Opsonized Zymosan (SOZ)Superoxide Anion3.60 ± 0.07
Phorbol (B1677699) Myristate Acetate (PMA)Superoxide Anion3.87 ± 0.04
A23187Superoxide Anion5.13 ± 0.19
FMLPElastase ReleaseData suggests inhibition, but specific IC50 not provided in the source.
FMLPLeukotriene B4 ProductionData suggests inhibition, but specific IC50 not provided in the source.

Beyond inhibiting mediator release, this compound also appears to modulate the activation of key immune cells involved in the inflammatory cascade. Macrophages, which are central to both initiating and resolving inflammation, are a key target. frontiersin.orgmdpi.com Upon activation by stimuli like lipopolysaccharide (LPS), macrophages release a host of pro-inflammatory cytokines and other mediators that drive the recruitment of other immune cells, such as neutrophils, to the site of inflammation. mdpi.com

Studies on related alkaloids suggest that inhibiting macrophage activation can lead to a significant reduction in neutrophil recruitment. mdpi.com While direct studies on this compound's effect on macrophage-driven neutrophil recruitment are not detailed in the provided search results, its known anti-inflammatory properties and its impact on cytokine production in other cell types suggest a potential role in this process. chemfaces.comresearchgate.net For instance, in a mouse model of LPS-induced pleurisy, the inhibition of macrophage activation was associated with a decrease in neutrophil recruitment and the production of inflammatory mediators. mdpi.com

Furthermore, this compound has been observed to influence neutrophil activity directly. In one study, oral administration of a yellow horned poppy extract, which contains glaucine (B1671577), led to an increase in the number of neutrophils in the blood, suggesting an effect on the immune system. researchgate.net However, the direct impact of this compound on the complex processes of macrophage activation and subsequent neutrophil recruitment requires further specific investigation.

Mechanistic Studies in in vivo Animal Models of Inflammation (e.g., Reduction of Edema, Regulation of Inflammatory Markers)

The anti-inflammatory effects of this compound observed in vitro have been corroborated by in vivo studies using animal models of inflammation. researchgate.net A commonly used model is carrageenan-induced paw edema in rats, which mimics the acute inflammatory response. researchgate.netinnovareacademics.in In this model, this compound has been shown to be effective in suppressing the swelling (edema) of the paw. researchgate.net

In one study, this compound was also effective in reducing lipopolysaccharide-induced fever in rats, another key indicator of an inflammatory response. researchgate.net These findings suggest that this compound can modulate systemic inflammatory reactions. The mechanism behind this in vivo anti-inflammatory activity is likely related to its ability to inhibit the production of inflammatory mediators, as seen in the in vitro studies. researchgate.netinnovareacademics.in The inflammatory process induced by carrageenan involves the release of various mediators, including prostaglandins, in a biphasic manner. ekb.eg The effectiveness of this compound in this model points towards its interference with these inflammatory pathways. researchgate.net

Further supporting its anti-inflammatory potential, inhaled this compound has been shown to inhibit microvascular leakage in the airways of sensitized guinea pigs following an antigen challenge. nih.gov This indicates an effect on vascular permeability, a critical component of the inflammatory response. nih.gov

Mechanistic Basis of this compound's Bronchodilator Activity

This compound has been investigated for its bronchodilator properties, which are of significant interest for respiratory conditions characterized by airway constriction. nih.govbiosynth.com

In vitro Studies on Airway Smooth Muscle (e.g., Human Bronchus)

Studies on isolated human bronchus have provided direct evidence of this compound's relaxant effects on airway smooth muscle. nih.govnih.gov It has been shown to inhibit both the spontaneous tone and the tone induced by histamine (B1213489) in human bronchial tissue. nih.govnih.gov

The primary mechanism for this bronchodilator effect appears to be the blockade of calcium channels. nih.govwikipedia.org this compound binds to the benzothiazepine (B8601423) site on L-type Ca2+-channels, thereby preventing the influx of calcium ions into the smooth muscle cells of the bronchus. wikipedia.orgwikiwand.com This influx of calcium is a critical step in the process of muscle contraction. wikipedia.org By blocking this, this compound effectively reduces the muscle's ability to contract, leading to relaxation. wikipedia.orgwikiwand.com

Interestingly, while this compound is also a PDE4 inhibitor, this action does not seem to be the main driver of its relaxant effect on human bronchial smooth muscle. nih.gov Although it does increase cyclic AMP levels, particularly in the presence of isoprenaline, the relaxation it induces is not blocked by a protein kinase A inhibitor, suggesting a pathway independent of cAMP/PKA signaling. nih.govnih.gov Instead, its ability to depress the contractile responses to calcium and reduce the sustained rise in intracellular calcium concentration following histamine stimulation points towards calcium channel antagonism as the predominant mechanism. nih.govnih.gov

The following table summarizes the effects of this compound on human isolated bronchus. nih.gov

EffectMeasurementValue
Inhibition of spontaneous and histamine-induced tonepD2~4.5
Depression of contractile responses to Ca2+pD'2~3.62
Reduction of sustained rise of [Ca2+]i by histamine-log IC50~4.3

Mechanistic Investigations in in vivo Animal Respiratory Models

The bronchodilator activity of this compound observed in vitro has been further explored in in vivo animal models of respiratory conditions. nih.gov In a model of asthma using ovalbumin-sensitized guinea pigs, inhaled this compound was shown to inhibit the acute bronchoconstriction that occurs after exposure to an aerosolized antigen. nih.gov

This in vivo study demonstrated that pretreatment with inhaled this compound significantly reduced airway hyperreactivity to histamine, a hallmark of asthma. nih.gov Furthermore, it led to a marked reduction in the accumulation of eosinophils in the lungs and decreased eosinophil peroxidase activity in the bronchoalveolar lavage fluid 24 hours after the antigen challenge. nih.gov Eosinophils are key inflammatory cells in allergic asthma, and their reduced presence indicates a dampening of the inflammatory response in the airways. nih.gov These findings in an animal model of asthma support the potential of this compound as a bronchodilator with accompanying anti-inflammatory effects in the respiratory system. nih.gov

Neuropharmacological Mechanisms in Preclinical Models

This compound, an aporphine (B1220529) alkaloid, has been the subject of various preclinical studies to elucidate its effects on the central nervous system (CNS). Research in animal models has revealed several neuropharmacological mechanisms, including anticonvulsant properties and modulation of key neurotransmitter pathways.

This compound has been reported to possess anticonvulsant effects in animal studies. elifesciences.org While the precise mechanisms are not fully elucidated, its activity is thought to be linked to its known action as a calcium channel blocker. elifesciences.orgscielo.br By binding to the benzothiazepine site on L-type Ca2+-channels, glaucine inhibits the influx of calcium ions into neuronal cells. elifesciences.orgscielo.br This action can reduce neuronal hyperexcitability, a key factor in the initiation and propagation of seizures. Animal models, such as those using pentylenetetrazol (PTZ) to induce seizures, are standard for evaluating the efficacy of potential anticonvulsant agents. researchgate.net The glutamatergic system, particularly NMDA receptors, plays a significant role in PTZ-induced seizures, suggesting a potential area for glaucine's interaction, although direct evidence is pending. researchgate.net The anticonvulsant profile of some drugs is also associated with their ability to modulate sensory and affective pain dimensions, which are areas where glaucine's chemical relatives have shown activity. nih.gov

Table 1: Proposed Anticonvulsant Mechanisms of this compound in Animal Models

Proposed Mechanism Supporting Evidence Receptor/Channel Target Reference
Calcium Channel Blockade Inhibits Ca2+-induced contractions and influx. L-type Ca2+ channels (Benzothiazepine site) elifesciences.orgscielo.br
Reduction of Neuronal Hyperexcitability Inferred from calcium channel blocking activity. Neuronal ion channels elifesciences.orgnih.gov

This compound demonstrates a complex interaction with multiple CNS pathways, primarily through its modulation of various neurotransmitter receptors. elifesciences.org This multifaceted activity underlies its observed neuroleptic-like properties. mdpi.com

Key mechanistic findings include:

Serotonergic System Modulation : this compound acts as a partial agonist at 5-HT2 subtype receptors. elifesciences.org It has also been reported to exert a weak positive allosteric effect on serotonin's function at the 5-HT2A receptor. researchgate.net Furthermore, an indirect allosteric effect has been noted in cells that co-express the 5-HT2A and metabotropic glutamate (B1630785) mGlu2 receptors. researchgate.net

Adrenergic System Modulation : The compound functions as an antagonist at α1-adrenoceptors. elifesciences.orgscielo.br Studies on rat vas deferens indicate that it competitively inhibits contractions induced by noradrenaline and methoxamine (B1676408) and also demonstrates non-selective α2-adrenoceptor blocking properties. cuny.edu

Dopaminergic System Modulation : this compound has been shown to be a dopamine (B1211576) receptor antagonist, with a preference for D1 and D1-like receptors. elifesciences.org

Calcium Channel Blockade : As mentioned previously, glaucine is a calcium channel blocker, which is a significant mechanism contributing to its effects on smooth muscle and potentially on neuronal tissue. elifesciences.orgscielo.br It inhibits Ca2+ influx without affecting intracellular calcium stores. elifesciences.org

Table 2: this compound's Interaction with CNS Receptors in Animal Studies

Receptor Family Specific Receptor Observed Effect Reference
Serotonin (B10506) 5-HT2 Subtypes Partial Agonist elifesciences.org
Serotonin 5-HT2A Weak Positive Allosteric Modulator researchgate.net
Adrenergic α1-adrenoceptor Antagonist elifesciences.orgscielo.br
Adrenergic α2-adrenoceptor Antagonist cuny.edu
Dopamine D1 and D1-like Antagonist elifesciences.org
Calcium Channel L-type (Benzothiazepine site) Blocker elifesciences.orgscielo.br

Additional Mechanistic Biological Activities in Preclinical Research

Beyond its neuropharmacological profile, preclinical research has identified antioxidative, antiviral, and antiparasitic mechanisms for this compound.

The antioxidant properties of this compound have been investigated through both computational and in vitro studies. The mechanism is distinct from many phenolic antioxidants as this compound is a non-phenolic alkaloid. mdpi.com

Hydrogen Atom Transfer (HAT) : Density functional theory (DFT) studies suggest that both glaucine and the related compound boldine (B1667363) can undergo successive hydrogen transfers from specific carbon atoms (C-6a and C-7) when attacked by an oxidizing radical. nih.gov This HAT mechanism is considered key to its protective effect. nih.gov

Sequential Proton Loss Electron Transfer (SPLET) : The hydroxyl groups on related phenolic alkaloids can contribute to antioxidant activity via the SPLET mechanism, although this is less relevant for the non-phenolic glaucine. nih.gov

Inhibition of Intracellular Oxidants : In a study using rat liver epithelial cells, glaucine was shown to inhibit the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced accumulation of intracellular oxidants. nih.gov This action was linked to the inhibition of protein kinase C (PKC) translocation to the cell membrane, a process that TPA-induced oxidants appear to play a role in. nih.gov

Table 3: Summary of this compound's Antioxidative Mechanisms

Mechanism Description Experimental Basis Reference
Hydrogen Atom Transfer (HAT) Donation of hydrogen atoms from benzylic carbons to neutralize free radicals. DFT Computations nih.gov
Inhibition of Intracellular Oxidant Accumulation Prevents the buildup of oxidants induced by agents like TPA. In vitro cell-based assays (WB-F344 rat liver cells) nih.gov
Inhibition of Protein Kinase C (PKC) Translocation Prevents the movement of PKC to the cell membrane, an effect linked to its antioxidant action. In vitro cell-based assays nih.gov

This compound and its derivatives have demonstrated antiviral activity in vitro against a range of viruses.

Research has shown that cinnamoyl- and hydroxycinnamoyl amides synthesized from glaucine possess antiviral properties. These compounds were tested against viruses from different taxonomic groups, including human rhinoviruses (HRV), enteroviruses, influenza virus, and respiratory syncytial virus (RSV). Glaucine itself was reported to have an IC50 value of 22 μM against human rhinovirus. The proposed mechanism for related compounds involves interfering with the early stages of viral infection, possibly by blocking or reducing the entry of the virus into host cells and subsequently abating viral replication.

Table 4: Antiviral Activity of Glaucine and its Derivatives

Virus Compound Type Activity/Potency Reference
Human Rhinovirus (HRV) This compound IC50 = 22 μM
Various (Enterovirus, Influenza, RSV, HRV) Glaucine Amide Derivatives Showed antiviral activity in vitro.

Aporphine alkaloids, including this compound (also referred to as D-glaucine in some literature), have been identified as having activity against the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis. mdpi.com

The primary mechanism of action is the antagonism of a key parasite neurotransmitter receptor. Serotonin (5-HT) is a crucial regulator of neuromuscular function in S. mansoni. mdpi.com this compound acts as an antagonist at a specific schistosome serotonergic G-protein coupled receptor, Sm.5HTRL. mdpi.com By blocking this receptor, this compound inhibits the myoexcitatory action of 5-HT, leading to a reduction in the motility of both adult worms and the larval schistosomule stage. Structure-activity relationship studies have confirmed that the saturation of the C-6a–C-7 bond in the glaucine structure is important for this antagonist activity, as its dehydrogenated form loses efficacy. nih.govmdpi.com This hypomotility-evoking effect represents a promising mechanism for novel anthelmintic drugs.

**Table 5: Antiparasitic Mechanism of this compound against *Schistosoma mansoni***

Target Mechanism Effect on Parasite Reference
Schistosome Serotonin Receptor (Sm.5HTRL) Antagonism Blocks cAMP generation evoked by serotonin. mdpi.com
Neuromuscular System Inhibition of serotonin-induced muscle contraction. Inhibition of motility in adult and larval stages.

Analytical Methodologies in S Glaucine Research

Chromatographic Techniques for Research Sample Analysis

Chromatography, particularly when coupled with mass spectrometry, is the cornerstone for analyzing (S)-glaucine in complex biological matrices. These methods allow for the separation, detection, and identification of the parent compound and its various metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust screening tool for identifying the phase I metabolites of this compound. nih.govresearchgate.net In metabolic studies, the primary analytical targets for GC-MS approaches are the O- and N-demethylated metabolites. nih.govebi.ac.uk Research on rat urine samples has successfully used GC-MS to detect these metabolites, particularly after acetylation, which improves their volatility and chromatographic properties. gtfch.org This technique was capable of identifying acetylated mono- and bis-demethylated metabolites, confirming that demethylation is a key metabolic pathway. gtfch.org The main metabolites identified using this method are the result of O-demethylation at positions 2, 9, and 10, as well as N-demethylation. nih.govebi.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution (LC-HR-MS) variants are indispensable for comprehensive metabolite profiling of this compound. researchgate.netd-nb.info These techniques offer high sensitivity and detailed structural information through fragmentation patterns, making them suitable for identifying a wide array of metabolites in biological samples like urine. nih.govd-nb.info

In studies using rat urine, LC-MS/MS and LC-HR-MSn have enabled the identification of numerous phase I and phase II metabolites. nih.govgtfch.org The identified phase I metabolic pathways include O- and N-demethylation, hydroxylation, and N-oxidation. nih.govresearchgate.net Phase II metabolism involves the conjugation of the resulting phenolic metabolites with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). nih.govresearchgate.net The power of this approach is demonstrated by the identification of 26 phase I and 21 phase II metabolites in one study. gtfch.org The use of high-resolution mass spectrometry is particularly advantageous as it allows for the determination of the elemental composition of metabolites, which helps to confirm their proposed structures. nih.govresearchgate.net The primary targets for LC-MS screening approaches are the demethylated metabolites and their corresponding glucuronide and sulfate conjugates. ebi.ac.ukgtfch.org

Table 1: Summary of this compound Metabolites Identified by Mass Spectrometry Techniques

Metabolic PathwayMetabolite TypeAnalytical Method(s)
Phase I O-demethylation (at C-2, C-9, C-10)GC-MS, LC-MS, LC-HR-MSn
N-demethylationGC-MS, LC-MS, LC-HR-MSn
HydroxylationLC-MS, LC-HR-MSn
N-oxidationLC-MS, LC-HR-MSn
Phase II GlucuronidationLC-MS, LC-HR-MSn
SulfationLC-MS, LC-HR-MSn

High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a primary method for the quantitative determination of this compound in research materials, especially in plant extracts. ebi.ac.ukmums.ac.irresearchgate.net This technique is used to measure the concentration of this compound in various species of the Glaucium genus. mums.ac.ir For instance, HPLC analysis has been applied to ethanolic leaf extracts to determine the amount of this compound. mums.ac.ir Method development has focused on optimizing extraction procedures to ensure complete recovery of the analyte from the raw plant material. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed for these quantitative analyses. ebi.ac.uknih.gov The method's robustness allows for accurate quantification, which is crucial for standardizing plant materials and for quality control of research compounds. ebi.ac.ukresearchgate.net

Spectroscopic Techniques for Structural Confirmation in Synthetic Research

While chromatographic methods are excellent for separation and detection, spectroscopic techniques are required for the unambiguous structural elucidation of newly synthesized this compound derivatives or isolated products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound and its synthesized metabolites and derivatives. gtfch.orgresearchgate.net Both one-dimensional (1D), such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR experiments are utilized. uchile.cl Techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to confirm the regioselectivity of synthetic modifications, such as the placement of halogen atoms on the aporphine (B1220529) scaffold. uchile.cl NMR was crucial in confirming the structures of synthesized demethylated metabolites, which were then used as reference standards in metabolic studies. gtfch.org Furthermore, advanced 2D NMR techniques like E. COSY have been used to perform complete spectral assignments and determine the solution-state conformation of this compound diastereomers. rsc.org This level of detailed structural analysis is essential for understanding structure-activity relationships in synthetic research programs. uchile.clvt.edu

In vitro Enzyme Assay Methodologies for Metabolic Studies

To understand the biochemical pathways of this compound metabolism, in vitro enzyme assays are employed. These studies pinpoint the specific enzymes responsible for the biotransformation of the compound and characterize their catalytic activity.

The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. gtfch.orgd-nb.info In vitro studies using pooled human liver microsomes (pHLM) and heterologously expressed recombinant human CYP isoforms have identified the key enzymes involved. gtfch.orgd-nb.info The main CYP isoforms responsible for the demethylation of this compound are CYP1A2, CYP2C19, CYP2D6, CYP3A4, and CYP3A5. gtfch.orgd-nb.info

Enzyme kinetic profiles for the formation of various metabolites have been shown to follow classic Michaelis-Menten behavior. gtfch.orgd-nb.info Kinetic parameters, including the Michaelis constant (Km) and maximum velocity (Vmax), have been determined. gtfch.org For the various demethylation reactions, Km values were found to be in the range of 25-140 µM, with Vmax values between 0.10 and 1.92 pmol/min/pmol of CYP enzyme. gtfch.org

Further studies have quantified the relative contribution of each major CYP isoform to the primary metabolic pathways. For example, the hepatic clearance for 2-O-demethylation is driven by CYP1A2 and CYP3A4. ebi.ac.uk N-demethylation is almost entirely carried out by CYP3A4 (99%). ebi.ac.uk These data are confirmed through inhibition tests with specific and selective CYP inhibitors. ebi.ac.uk Additionally, enzyme assays with O-methyltransferases (OMTs) have been used to investigate the biosynthetic pathways of this compound itself in plants like Glaucium flavum. nih.gov

Table 2: Contribution of Human CYP Isoforms to the Hepatic Metabolism of this compound

Metabolic PathwayCYP IsoformContribution (%)Kinetic Parameters
2-O-Demethylation CYP1A227%Km: 25-140 µM
CYP3A473%Vmax: 0.10-1.92 pmol/min/pmol
9-O-Demethylation CYP1A282%
CYP2C193%
CYP2D615%
N-Demethylation CYP2D6<1%
CYP3A499%

Data compiled from studies on human liver microsomes and recombinant CYP isoforms. ebi.ac.uk

Characterization of Cytochrome P450 Isoenzymes Involved in this compound Metabolism

The metabolism of this compound is a complex process primarily occurring in the liver and mediated by the cytochrome P450 (CYP) superfamily of enzymes. medsafe.govt.nznih.govwikipedia.org Research has focused on identifying the specific CYP isoenzymes responsible for the initial phase I metabolic transformations of this compound, which mainly involve O- and N-demethylation. ebi.ac.uknih.govresearchgate.net These studies are crucial for understanding the pharmacokinetic profile of the compound.

In vitro studies utilizing human liver microsomes (HLM) and heterologously expressed individual human CYP enzymes have been instrumental in elucidating the roles of various isoenzymes. nih.govgtfch.org The primary metabolic pathways identified are the demethylation at the O-9, O-2, and N-6 positions of the this compound molecule. ebi.ac.uknih.gov

Investigations have revealed that multiple CYP isoenzymes contribute to the metabolism of this compound, with CYP3A4 being the most significant contributor. gtfch.orgd-nb.info Other enzymes, including CYP1A2, CYP2D6, and CYP2C19, also play a role, though to a lesser extent. nih.govgtfch.orgd-nb.info The involvement of CYP3A5 has also been reported. gtfch.orgd-nb.info The kinetic profiles for the formation of all metabolites have been shown to follow classic Michaelis-Menten behavior. nih.govgtfch.orgd-nb.info

This table summarizes the percentage contribution of each major cytochrome P450 isoenzyme to the total metabolism of this compound.

More detailed analyses have determined the specific roles of these enzymes in the different demethylation pathways. nih.govbiocrick.com The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), have been determined for these reactions, with Km values ranging from 25 to 140 µM and Vmax values between 0.10 and 1.92 pmol/min/pmol. nih.govgtfch.orgd-nb.infobiocrick.com The relative activity factor approach was used to calculate the contribution of each isoenzyme to the hepatic clearance for each specific metabolic reaction. nih.govbiocrick.com

Table 2: Contribution of CYP Isoenzymes to Specific Demethylation Pathways of this compound

Metabolic Pathway CYP Isoenzyme Hepatic Clearance Contribution (%)
2-O-demethylation CYP1A2 27%
CYP3A4 73%
9-O-demethylation CYP1A2 82%
CYP2C19 3%
CYP2D6 15%
N-demethylation CYP2D6 <1%

This table details the specific contributions of cytochrome P450 isoenzymes to the 2-O-demethylation, 9-O-demethylation, and N-demethylation of this compound. These findings have been confirmed through inhibition tests. nih.govbiocrick.com

The characterization of the CYP isoenzymes involved in this compound metabolism demonstrates a multi-enzyme process. ebi.ac.uknih.gov The predominant role of CYP3A4, a major human drug-metabolizing enzyme, is a key finding. medsafe.govt.nzgtfch.orgnih.gov The involvement of several CYPs suggests that inhibition of a single enzyme may not completely halt the metabolism of this compound. ebi.ac.uknih.gov

Structure Activity Relationship Sar Studies of S Glaucine Analogs

Impact of Aporphine (B1220529) Scaffold Modifications on Biological Activity

The biological effects of (S)-glaucine are intricately linked to the specific arrangement of substituents on its core aporphine structure. Modifications to the methoxy (B1213986) and hydroxyl groups, the introduction of halogens, and the compound's stereochemistry all play critical roles in defining its interactions with physiological targets.

The substitution pattern of methoxy (-OCH₃) and hydroxyl (-OH) groups on the aporphine rings is a primary determinant of biological activity. A comparison between this compound and its structural analog, boldine (B1667363), which possesses hydroxyl groups at positions C2 and C9 instead of methoxy groups, reveals significant differences in dopamine (B1211576) receptor affinity. While boldine shows a higher affinity for both D1-like and D2-like dopamine receptors in vitro, this compound, with its four methoxy groups, demonstrates weaker in vitro binding but stronger effects in vivo, a phenomenon attributed to its potentially greater ability to access the central nervous system. uchile.cl

The presence of a hydroxyl group at the C2 position, as seen in boldine, appears to confer a binding preference for D1-like over D2-like receptors. bvsalud.orgnih.gov In contrast, this compound, which has a methoxy group at C2, exhibits lower affinity for these receptors. uchile.clacs.org However, for other activities, such as antipoliovirus effects, the C2-methoxy group has been identified as a critical feature for inducing this specific biological action. acs.org For antioxidant capacity, the number of free hydroxyl groups is generally correlated with potency; boldine, with two hydroxyls, is a more potent antioxidant than glaucine (B1671577), which has none. mdpi.com

Table 1: Comparison of this compound and Boldine Properties
CompoundKey Structural DifferenceDopamine Receptor Affinity (in vitro)Antioxidant Activity
This compoundMethoxy groups at C2 and C9Lower affinity compared to boldine uchile.clacs.orgLower potency compared to boldine mdpi.com
BoldineHydroxyl groups at C2 and C9Higher affinity for D1/D2 receptors uchile.clHigher potency compared to glaucine mdpi.com

The introduction of halogen atoms (chlorine, bromine, iodine) to the aporphine scaffold has been explored as a strategy to modulate receptor binding. For aporphines that possess a hydroxyl group at the C2 position, such as boldine and predicentrine, halogenation at the C3 position leads to a significant increase in affinity and selectivity for D1-like dopaminergic receptors over D2-like receptors. bvsalud.orgnih.govacs.org

This trend, however, does not apply to this compound. Halogenation of the glaucine structure, which features a C2-methoxy group, fails to enhance affinity or selectivity for dopamine receptors. acs.orguchile.cl In fact, the affinities of halogenated glaucine derivatives are generally poor, being either similar to or worse than that of glaucine itself. bvsalud.orgnih.gov Studies have shown that while 3-bromo- (B131339) and 3-iodoglaucine exhibit a slight trend toward D1 selectivity, other derivatives like 3-chloro- and 3,8-dihalogenated glaucines display very weak and non-selective binding. uchile.cl This indicates that the 2-hydroxy group is a critical structural element for the affinity-enhancing effects of C3-halogenation at dopamine receptors. bvsalud.orgnih.govuchile.cl

Table 2: Effect of Halogenation on Dopamine Receptor Affinity of Glaucine Analogs
CompoundD1-like Receptor Affinity (Ki, nM)D2-like Receptor Affinity (Ki, nM)Reference
This compound~3900~3020 acs.org
3-Chloroglaucine>10000>10000 uchile.cl
3-Bromoglaucine28707600 uchile.cl
3-Iodoglaucine30308500 uchile.cl

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the pharmacological activity of glaucine. While both the naturally occurring (S)-enantiomer and the synthetic (R)-enantiomer act as antagonists at α1-adrenergic receptors, their activities at serotonin (B10506) 5-HT₂ receptors diverge significantly. researchgate.netnih.govsci-hub.se

This compound functions as a partial agonist at all three 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C). nih.govsci-hub.seresearchgate.net In contrast, (R)-glaucine acts as a positive allosteric modulator (PAM) specifically at the 5-HT₂ₐ receptor. researchgate.netwikipedia.orgmdpi.com As a PAM, (R)-glaucine does not activate the receptor on its own but enhances the response of the receptor to the endogenous agonist, serotonin. researchgate.netmdpi.com This functional stereoselectivity highlights how the spatial orientation of the molecule dictates its interaction with the receptor, leading to fundamentally different signaling outcomes.

Table 3: Stereoisomerism and Functional Activity at 5-HT₂ₐ Receptors
IsomerActivity at 5-HT₂ₐ ReceptorReference
This compoundPartial Agonist nih.govsci-hub.se
(R)-GlaucinePositive Allosteric Modulator (PAM) researchgate.netwikipedia.orgmdpi.com

SAR for Specific Pharmacological Activities

Beyond general receptor interactions, SAR studies have elucidated the structural requirements for specific therapeutic effects, such as antiproliferative and antioxidant activities.

This compound has demonstrated notable antiproliferative and cytotoxic effects in various cancer cell lines. sci-hub.senih.gov Research indicates that glaucine can inhibit the invasion of human breast cancer cells by suppressing the expression and activity of matrix metalloproteinase-9 (MMP-9), a key enzyme in tumor metastasis. sci-hub.se This effect is linked to its ability to suppress the activation of the transcription factor NF-κB. sci-hub.se Furthermore, in melanoma cells, (-)-glaucine has been shown to induce cell cycle arrest at the G2/M phase through a mechanism involving reactive oxygen species (ROS).

This compound has also been reported to enhance the efficacy of conventional chemotherapy. It can reverse multi-drug resistance in cancer cells by inhibiting the function of efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), and it shows synergistic cytotoxic effects when combined with drugs such as doxorubicin (B1662922) and mitoxantrone. sci-hub.se While extensive SAR studies on glaucine analogs for antiproliferative activity are developing, the inherent activity of the parent compound establishes the aporphine skeleton as a promising foundation for anticancer drug design.

Table 4: Antiproliferative Mechanisms of this compound
MechanismCancer Cell TypeReference
Inhibition of MMP-9 expression via NF-κB suppressionHuman Breast Cancer sci-hub.se
Induction of ROS-mediated G2/M cell cycle arrestMelanoma
CytotoxicityCervical Cancer (HeLa) nih.gov
Reversal of multi-drug resistance (P-gp/BCRP inhibition)Breast Cancer, Colon Cancer sci-hub.se

The antioxidant properties of glaucine and its analogs are closely tied to their chemical structures. One key structural feature influencing this activity is the presence and number of phenolic hydroxyl groups. Aporphines with free hydroxyls, like boldine, are generally more potent antioxidants than analogs like glaucine that have these positions blocked by methoxy groups. mdpi.com

However, glaucine's lack of phenolic groups does not render it inactive. Its antioxidant effect is attributed primarily to the biphenyl (B1667301) system within its structure. uctm.edu Computational studies suggest that glaucine can undergo hydrogen atom transfer from the C-6a and C-7 positions, contributing to its ability to neutralize free radicals. researchgate.net The benzylic C-6a-H bond is considered a key site for initial free radical attack. uctm.edu

Chemical modifications can further enhance this activity. For instance, creating amide derivatives by linking the amino group of 3-aminomethylglaucine with various cinnamic acids (such as ferulic, sinapic, or coumaric acid) results in compounds with significantly higher radical scavenging activity than this compound itself. researchgate.net This demonstrates that conjugating antioxidant moieties to the glaucine scaffold is a viable strategy for increasing its antioxidant potential.

Table 5: Structural Features and Antioxidant Activity of Glaucine Analogs
Compound/Analog TypeKey Structural FeatureImpact on Antioxidant ActivityReference
This compoundNo phenolic -OH groups; Biphenyl systemModerate activity, attributed to C-H bonds uctm.eduresearchgate.net uctm.eduresearchgate.net
BoldineTwo phenolic -OH groupsHigher activity than glaucine mdpi.com mdpi.com
Cinnamoyl Amides of GlaucineConjugated hydroxycinnamic acidsHigher radical scavenging activity than glaucine researchgate.net researchgate.net

Structural Determinants for Tyrosinase Inhibition

The investigation into the structure-activity relationships (SAR) of this compound analogs has revealed key structural features that are crucial for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Research has primarily focused on the modification of the this compound scaffold at the C-3 position, transforming it into 3-aminomethylglaucine, which then serves as a template for the attachment of various moieties, including amino acid analogs and hydroxycinnamic acids. uctm.eduresearchgate.net

Initial modifications of the this compound molecule to introduce an aminomethyl group at the C-3 position created a versatile anchor point for further derivatization. uctm.edu This initial change was a critical step in exploring how different substituents attached to this position would influence the molecule's interaction with the tyrosinase enzyme.

Subsequent studies involved the synthesis of a series of amides by coupling 3-aminomethylglaucine with a variety of amino acid analogues. uctm.eduresearchgate.net This approach aimed to understand how the nature of the amino acid side chain affects the inhibitory potency.

A significant breakthrough in enhancing the tyrosinase inhibitory activity of this compound analogs came from the incorporation of hydroxycinnamic acids. uctm.edu These phenolic compounds are known for their antioxidant properties and their ability to interact with metalloenzymes like tyrosinase. The synthesis of hybrid molecules that linked 3-aminomethylglaucine with hydroxycinnamic acids, often via an amino acid linker, proved to be a particularly effective strategy. uctm.eduresearchgate.net

The research findings indicate that the presence of a hydroxycinnamoyl moiety is a strong determinant for potent tyrosinase inhibition. uctm.edu Specifically, analogs such as N-feruloylphenylalanyl-3-aminomethylglaucine and N-sinapoylphenylalanyl-3-aminomethylglaucine were identified as being among the most active compounds. uctm.eduresearchgate.net This suggests that the electronic and structural characteristics of the feruloyl and sinapoyl groups play a direct role in the inhibitory mechanism. The activity of these compounds is also linked to their antioxidant capabilities, which is a common feature among many tyrosinase inhibitors. uctm.edu

The most promising tyrosinase inhibitor identified in these studies was feruloylphenylalanyl-3-aminomethylglaucine. uctm.eduresearchgate.net This highlights the synergistic effect of combining the this compound core, a phenylalanine linker, and a ferulic acid moiety to achieve potent inhibition of the enzyme.

The table below summarizes the key structural modifications and their impact on the tyrosinase inhibitory activity of this compound analogs based on the available research.

Compound/Analog Class Structural Modification Effect on Tyrosinase Inhibition
This compound Parent CompoundServes as the foundational scaffold for derivatization.
3-Aminomethylglaucine Introduction of an aminomethyl group at the C-3 position.Creates a key intermediate for further synthesis of amide derivatives.
Amides of 3-Aminomethylglaucine with Amino Acids Coupling of various amino acid analogues to the 3-aminomethyl group.The nature of the amino acid influences the overall activity.
Hybrids with Hydroxycinnamic Acids Incorporation of a hydroxycinnamoyl moiety (e.g., feruloyl, sinapoyl), often via an amino acid linker.Significantly enhances tyrosinase inhibitory activity. This moiety is a key determinant for potent inhibition.
N-feruloylphenylalanyl-3-aminomethylglaucine A specific hybrid molecule combining the glaucine core, a phenylalanine linker, and a ferulic acid moiety.Identified as a highly promising tyrosinase inhibitor.
N-sinapoylphenylalanyl-3-aminomethylglaucine A specific hybrid molecule combining the glaucine core, a phenylalanine linker, and a sinapic acid moiety.Demonstrated notable activity, underscoring the importance of the hydroxycinnamoyl group.

Conclusion and Future Research Trajectories for S Glaucine

Synthesis of Novel Analogs with Enhanced Selectivity or Potency

A crucial direction for future research lies in the rational design and synthesis of novel (S)-glaucine analogs. While this compound exhibits a diverse pharmacological profile, this can also lead to off-target effects. wikipedia.orgnih.gov The development of derivatives with enhanced selectivity for specific molecular targets could lead to improved therapeutic indices and reduced side effects.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. Previous research has shown that modifications to the aporphine (B1220529) core can significantly alter receptor affinity and functional activity. nih.govacs.org For instance, halogenation at the C-3 position of the related aporphine alkaloid boldine (B1667363) has been shown to increase affinity for D1-like dopamine (B1211576) receptors. researchgate.net However, similar halogenation of glaucine (B1671577) derivatives did not yield a clear trend towards enhanced selectivity, indicating that the influence of substitutions is context-dependent. acs.org

Future synthetic efforts could focus on:

Modifying the substituents on the A and D rings: Altering the methoxy (B1213986) groups could influence binding to target proteins.

Introducing different functional groups: The addition of amino acid moieties has been shown to enhance the radical scavenging activity of glaucine derivatives, suggesting that such modifications could introduce new biological activities. tandfonline.com

Exploring stereochemistry: The differential activities of (S)- and (R)-glaucine at serotonin (B10506) receptors highlight the importance of stereochemistry in determining pharmacological outcomes. sci-hub.senih.gov

Table 1: Structure-Activity Relationship Insights for Glaucine and Related Aporphines
Compound/ModificationKey FindingReference
This compound vs. (R)-GlaucineThis compound is a partial agonist at 5-HT2 receptor subtypes, while (R)-glaucine is a positive allosteric modulator at the 5-HT2A receptor. wikipedia.orgsci-hub.se
Halogenated glaucine derivativesDid not show a clear trend towards enhanced selectivity for dopamine receptors. acs.org
Dehydrogenation of C-6a/C-7 bondResulted in a loss of activity at the Schistosoma serotonin receptor. nih.gov
3-aminomethylglaucine derivativesShowed higher radical scavenging activity than glaucine. tandfonline.com

Elucidation of Further Molecular Targets and Signaling Pathways

While the primary mechanisms of action of this compound, such as PDE4 inhibition and calcium channel blockade, are relatively well-understood, its interactions with a broader range of molecular targets require further investigation. medchemexpress.comnih.gov this compound is known to interact with dopamine and serotonin receptors, but the precise nature and functional consequences of these interactions, particularly in vivo, are not fully elucidated. wikipedia.orgchemsrc.comsci-hub.se

Future research should aim to:

Identify novel binding partners: Unbiased screening approaches, such as affinity chromatography-mass spectrometry, could reveal previously unknown molecular targets of this compound.

Map downstream signaling cascades: Once a target is identified, it is crucial to delineate the subsequent signaling pathways that are modulated by this compound. For example, its inhibition of NF-κB activation and subsequent reduction in MMP-9 expression is a key mechanism in its anti-cancer effects. medchemexpress.comebi.ac.uknih.gov

Application of Advanced Preclinical Models for Mechanistic Validation

To translate the promising in vitro findings for this compound into potential clinical applications, the use of more sophisticated preclinical models is imperative. While initial studies have utilized rodent models to demonstrate its analgesic, antipyretic, and anti-inflammatory effects, these models may not fully recapitulate the complexity of human diseases. researchgate.net

Future preclinical research should incorporate:

Genetically engineered mouse models: These models can be used to investigate the role of specific molecular targets in the therapeutic effects of this compound.

Humanized animal models: These models, which contain functional human genes, cells, or tissues, can provide more accurate predictions of human responses.

Organoid cultures: Three-dimensional organoid cultures derived from human tissues can serve as a powerful in vitro platform for studying the effects of this compound in a more physiologically relevant context.

Exploration of Biosynthetic Engineering for Sustainable Production

This compound is naturally produced in plants, but the yields can be low and variable. researchgate.net To ensure a stable and sustainable supply for research and potential commercialization, exploring biosynthetic engineering strategies is a promising avenue.

Recent advances in synthetic biology have enabled the reconstruction of complex alkaloid biosynthetic pathways in microbial hosts such as Saccharomyces cerevisiae (budding yeast). jipb.netpnas.org The elucidation of the enzymes involved in aporphine alkaloid biosynthesis, including cytochrome P450s, provides the genetic toolkit necessary for this endeavor. jipb.netresearchgate.net

Key research goals in this area include:

Complete elucidation of the this compound biosynthetic pathway: While significant progress has been made in understanding aporphine alkaloid biosynthesis, the specific enzymes responsible for all steps leading to this compound may not be fully characterized. biorxiv.org

Metabolic engineering of microbial hosts: This involves introducing the necessary plant genes into a microbial chassis and optimizing metabolic fluxes to maximize the production of this compound. pnas.org

Development of cell-free enzymatic synthesis systems: As an alternative to whole-cell fermentation, cell-free systems offer greater control over reaction conditions and may simplify downstream processing.

Table 2: Key Enzymes in Aporphine Alkaloid Biosynthesis
EnzymeFunctionReference
Cytochrome P450 enzymes (e.g., CYP80G2)Catalyze key oxidative coupling reactions in the formation of the aporphine core. pnas.org
(S)-reticulineA key branch-point intermediate in the biosynthesis of many benzylisoquinoline alkaloids. sci-hub.sepnas.org

Addressing Remaining Knowledge Gaps in this compound Pharmacology

Despite decades of research, several knowledge gaps remain in our understanding of this compound's pharmacology. Addressing these gaps is crucial for its safe and effective development as a therapeutic agent.

Key areas for future investigation include:

Metabolism and pharmacokinetics in humans: While studies in rats have identified the major metabolic pathways, including O- and N-demethylation, further research is needed to fully characterize its metabolism and pharmacokinetic profile in humans. gtfch.orgd-nb.inforesearchgate.net The cytochrome P450 isoforms involved in its metabolism have been identified as CYP1A2, CYP2C19, CYP2D6, and CYP3A4. gtfch.orgchemfaces.com

Long-term effects and potential for tolerance: Most studies have focused on the acute effects of this compound. Long-term studies are needed to assess its safety profile with chronic administration and to determine if tolerance develops to its therapeutic effects.

Drug-drug interactions: Given its metabolism by multiple CYP450 enzymes, there is a potential for drug-drug interactions. gtfch.org In vitro and in vivo studies are needed to evaluate this risk. frontiersin.org

By systematically addressing these research trajectories, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development into a novel therapeutic agent for a variety of clinical indications.

Q & A

Basic Research Question

  • In vitro : Rat aortic rings pre-contracted with norepinephrine (NA) or high-K⁺ solutions to evaluate Ca²⁺ channel blockade.
  • In vivo : Anesthetized rat models with arterial cannulation for real-time blood pressure monitoring.
  • Ex vivo : Langendorff-perfused hearts to isolate cardiac effects from systemic influences .

How should researchers design studies to isolate this compound’s receptor-specific effects from off-target actions?

Advanced Research Question

  • Knockout/knockdown models : Use α-adrenoceptor-deficient animals to confirm receptor dependency.
  • Pharmacological antagonists : Co-administer selective blockers (e.g., prazosin for α₁-adrenoceptors) to dissect pathways.
  • Molecular docking simulations : Predict binding affinities to receptors/ion channels and validate via site-directed mutagenesis .

What analytical techniques ensure accurate quantification of this compound in biological matrices?

Basic Research Question

  • High-performance liquid chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile-phosphate buffer) and UV detection at 280 nm.
  • Liquid chromatography-mass spectrometry (LC-MS/MS) : Use deuterated internal standards for precision. Validate methods per ICH guidelines (linearity: R² > 0.99; LOD: ≤10 ng/mL) .

How can researchers address contradictory findings in this compound’s inhibition modes (competitive vs. non-competitive)?

Advanced Research Question

  • Schild analysis : Determine pA₂ values for NA-induced contractions to confirm competitive antagonism.
  • Calcium mobilization assays : Compare effects in depolarized vs. normal Krebs solutions to differentiate voltage-operated vs. receptor-operated Ca²⁺ channels.
  • Statistical rigor : Apply nonlinear regression to dose-response data and report 95% confidence intervals for IC₅₀ values .

What criteria should guide the formulation of novel research questions on this compound’s neuroprotective potential?

Q. Methodological Framework

  • FINER criteria : Ensure questions are Feasible (e.g., accessible rodent models), Interesting (unexplored mechanisms like NMDA receptor modulation), Novel (e.g., synaptic plasticity effects), Ethical, and Relevant (links to neurodegenerative diseases).
  • PICO framework : Define Population (e.g., neuronal cell lines), Intervention (dose range), Comparison (vehicle controls), Outcomes (viability assays, ROS quantification) .

How should contradictory data on this compound’s efficacy across species be systematically analyzed?

Advanced Research Question

  • Cross-species meta-analysis : Pool data from rat, murine, and human cell studies, adjusting for phylogenetic differences.
  • Receptor homology mapping : Compare α-adrenoceptor sequences across species to predict binding variability.
  • Sensitivity analysis : Use computational models to identify covariates (e.g., serum protein binding) affecting pharmacokinetics .

What methodologies validate the enantiomeric purity of this compound in synthetic batches?

Basic Research Question

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with polar organic mobile phases.
  • Circular dichroism (CD) spectroscopy : Confirm optical activity peaks at 220–250 nm.
  • X-ray crystallography : Resolve absolute configuration and compare to reference data .

How can researchers optimize in vitro models to replicate this compound’s in vivo pharmacokinetic challenges?

Advanced Research Question

  • Physiologically based pharmacokinetic (PBPK) modeling : Integrate parameters like logP (lipophilicity) and plasma protein binding.
  • Microfluidic systems : Mimic vascular shear stress in endothelial cell cultures.
  • Hepatic microsomal assays : Assess CYP450-mediated metabolism to predict first-pass effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.